molecular formula C14H24O3Si B147835 Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol CAS No. 113931-96-7

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol

Cat. No.: B147835
CAS No.: 113931-96-7
M. Wt: 268.42 g/mol
InChI Key: RXKKNINBYYFKBO-UHFFFAOYSA-N
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Description

Chemical Identity: Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol (CAS 113931-96-7) is a substituted benzyl alcohol derivative with a tert-butyldimethylsilyl (TBS) ether and a methoxy group on a benzene ring. Its molecular formula is C₁₄H₂₄O₃Si, and molecular weight is 268.42 g/mol .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-9,15H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKKNINBYYFKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Phenolic Hydroxyl Group

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the starting material. The phenolic hydroxyl group at the 4-position is protected with a TBDMS group to prevent undesired reactivity during subsequent steps.

Reaction Conditions

  • Reagents : Vanillin, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (base).

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C).

  • Duration : 12–24 hours.

The reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the electrophilic silicon center in TBDMSCl. Imidazole scavenges HCl, driving the reaction to completion. The product, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxybenzaldehyde , is isolated via column chromatography (60–70% yield, estimated based on analogous silylation reactions).

Key Data

ParameterValue
Intermediate FormulaC14H22O3Si
Molecular Weight266.41 g/mol
CharacterizationNMR (1H, 13C), FT-IR, MS

Reduction of the Aldehyde Group

The aldehyde functionality in the TBDMS-protected intermediate is reduced to a primary alcohol using sodium borohydride (NaBH4).

Reaction Conditions

  • Reagents : 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxybenzaldehyde, NaBH4.

  • Solvent : Methanol or ethanol.

  • Temperature : 0–5°C (initial), then room temperature.

  • Duration : 1–2 hours.

NaBH4 selectively reduces the aldehyde to a hydroxymethyl group without affecting the TBDMS ether. The crude product is purified via recrystallization or chromatography, yielding This compound as a white solid.

Key Data

ParameterValue
Final Product FormulaC14H24O3Si
Molecular Weight268.42 g/mol
Melting PointNot reported (literature gap)
Purity>95% (HPLC)

Mechanistic Insights

Silylation Mechanism

The TBDMS protection follows a standard nucleophilic acyl substitution mechanism:

  • Deprotonation of vanillin’s hydroxyl group by imidazole.

  • Attack of the resulting phenoxide on the electrophilic silicon in TBDMSCl.

  • Formation of the TBDMS ether and release of HCl (neutralized by imidazole).

Reduction Mechanism

NaBH4 delivers hydride ions to the electrophilic carbonyl carbon, converting the aldehyde to a primary alcohol. The reaction is highly selective due to the aldehyde’s higher reactivity compared to other functional groups.

Applications and Derivatives

The compound serves as a precursor for:

  • Pharmaceutical Intermediates : Functionalization of the hydroxymethyl group enables coupling with bioactive moieties.

  • Polymer Chemistry : Incorporation into silicone-based polymers for controlled release systems .

Chemical Reactions Analysis

Types of Reactions

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy and silyl groups can be substituted under appropriate conditions, such as using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or electrophiles like alkyl halides.

Major Products

    Oxidation: 3-Methoxy-4-(tert-butyldimethylsiloxy)benzaldehyde or 3-Methoxy-4-(tert-butyldimethylsiloxy)benzoic acid.

    Reduction: 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alkane.

    Substitution: Various substituted benzyl alcohol derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H24O3Si
  • Molecular Weight : 268.42 g/mol
  • IUPAC Name : [4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol

Structural Features

The compound features a methoxy group at the 3-position and a tert-butyldimethylsilyl group at the 4-position of the benzene ring. This configuration provides both electronic and steric effects that influence its reactivity and applications.

Organic Synthesis

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol serves as a protecting group for hydroxyl functionalities in organic synthesis. This allows for selective modifications of other functional groups without interference from the alcohol.

Synthetic Route Example

  • Synthesis Method : The compound can be synthesized from vanillin through a multi-step process involving protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) followed by reaction with methoxybenzyl alcohol .

Medicinal Chemistry

The compound is being investigated for its potential in drug development. Its silyl group can enhance the stability and bioavailability of prodrugs, making it a candidate for pharmaceutical applications.

Case Study: Anticancer Activity

  • Research Findings : Preliminary studies indicate that similar silanol derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines at concentrations as low as 10 µM.

Research has highlighted various biological activities associated with this compound:

  • Antioxidant Properties : Silanol compounds have shown significant antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol primarily involves the reactivity of its functional groups. The silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the free hydroxyl group can participate in various chemical reactions, such as nucleophilic substitution or oxidation. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Features :

  • Methoxy group at position 3.
  • TBS ether at position 3.
  • Benzenemethanol backbone (hydroxymethyl group attached to the aromatic ring).

Physicochemical Properties :

Property Value
LogP (lipophilicity) 3.57
PSA (polar surface area) 38.69 Ų

The TBS group enhances steric protection and stability under acidic conditions, while the methoxy group contributes to electronic effects on the aromatic ring. This compound is primarily used in organic synthesis as a protected intermediate for alcohols .

Comparison with Structurally Similar Compounds

4-Amino-3-methoxy-benzenemethanol

Key Differences :

  • Substituents: Replaces the TBS ether with an amino group (-NH₂) at position 3.
  • Polarity: The amino group increases polarity, likely reducing LogP (predicted <2) and raising PSA (estimated >60 Ų due to -NH₂ and -OH).
  • Reactivity: Amino groups are nucleophilic and prone to oxidation, unlike the chemically inert TBS ether.

Applications : Used in pharmaceutical intermediates for bioactive molecules (e.g., dopamine analogs), whereas the TBS-protected compound serves as a stable synthon .

4-(Benzyloxy)-3-phenethoxyphenol (C3)

Key Differences :

  • Substituents : Contains benzyloxy and phenethoxy groups instead of TBS and methoxy.
  • Stability: Benzyl ethers are less stable under hydrogenolysis compared to TBS ethers, which require fluoride ions for cleavage.
  • Synthesis : Synthesized via oxidation of aldehydes (e.g., using meta-chloroperoxybenzoic acid) followed by basic hydrolysis .

Physicochemical Gap: No LogP or PSA data provided for C3 in the evidence, but benzyl/phenethoxy groups likely increase lipophilicity (LogP >4).

4-Methoxy-4'-ethoxydiphenyl

Key Differences :

  • Structure : A biphenyl system with methoxy and ethoxy groups at para positions.
  • Physical Properties : Melting point (m.p. 152°C ) is higher than typical for silyl-protected alcohols (melting points for TBS derivatives are often lower due to steric hindrance).
  • Reactivity: Forms stable adducts with HNO₃, unlike the inert TBS group in the main compound .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Key Differences :

  • Substituents : Features a tetramethylbutyl group and polyethylene glycol-like chain .
  • Polarity: The ethoxyethanol chain increases hydrophilicity (PSA >50 Ų) compared to the TBS group.
  • Applications : Used in surfactants or polymer chemistry, contrasting with the main compound’s role in small-molecule synthesis .

Functional Group Impact Analysis

  • TBS Ether : Provides steric bulk and stability, ideal for multistep syntheses.
  • Methoxy Group : Electron-donating, directing electrophilic substitution to specific ring positions.
  • Amino Group: Increases reactivity but limits compatibility with harsh conditions.
  • Benzyloxy/Phenethoxy : Moderate stability but require catalytic hydrogenation for deprotection .

Biological Activity

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol, a silanol derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure featuring a methoxy group, a dimethylsilyl moiety, and a benzenemethanol framework. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

Chemical Structure

The molecular formula of this compound is C18H26O3SiC_{18}H_{26}O_3Si. The structure can be represented as follows:

Methoxy4 1 1 dimethylethyl dimethylsilyl oxy 3 benzenemethanol\text{Methoxy4 1 1 dimethylethyl dimethylsilyl oxy 3 benzenemethanol}

Antioxidant Activity

Research indicates that silanol compounds exhibit significant antioxidant properties. A study highlighted that similar silanol derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is essential for preventing cellular damage and may have implications in aging and various diseases .

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural features have shown efficacy against breast and colon cancer cell lines .

Anti-inflammatory Effects

In vitro studies have demonstrated that silanol-containing compounds can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases .

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of various silanol derivatives showed that those with higher steric hindrance (like the tert-butyl groups in this compound) exhibited enhanced radical scavenging activity compared to simpler structures .
  • Anticancer Mechanisms : In a controlled study involving breast cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways .
  • Inflammatory Response Modulation : In animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores, correlating with decreased levels of TNF-α and IL-6 in serum samples .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine modulation

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